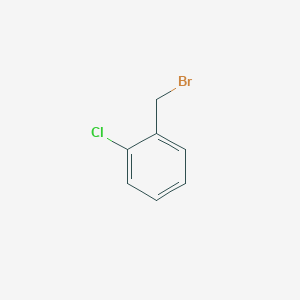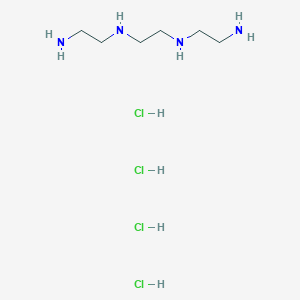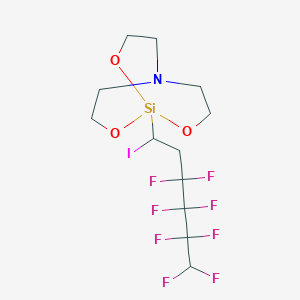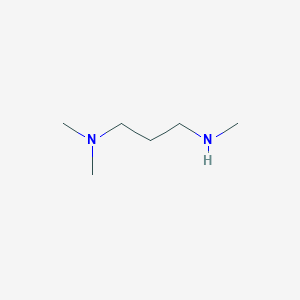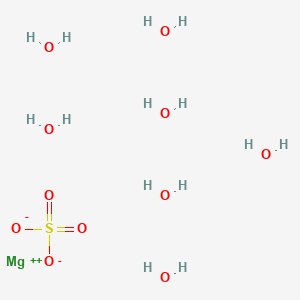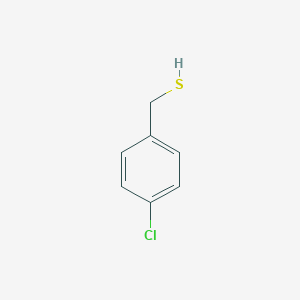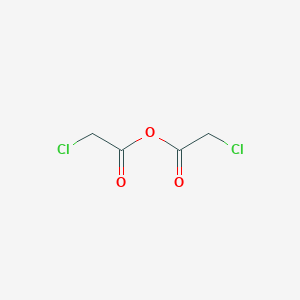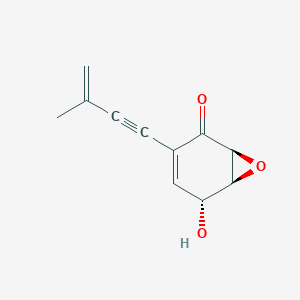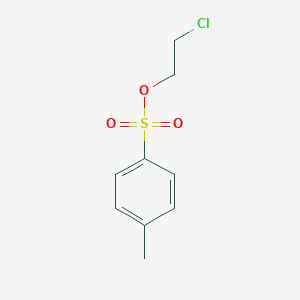
2-氯乙基对甲苯磺酸酯
概述
描述
2-Chloroethyl p-toluenesulfonate is a chemical compound that is related to various other compounds studied in the provided papers. While the exact compound is not directly studied, the papers discuss related p-toluenesulfonate derivatives and their properties, which can provide insights into the behavior of 2-Chloroethyl p-toluenesulfonate.
Synthesis Analysis
The synthesis of related compounds such as 2,2,2-trifluoroethyl p-toluenesulfonate involves the treatment with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates in the presence of cuprous iodide to afford difluorovinyl carbonyl compounds in good yields . This method could potentially be adapted for the synthesis of 2-Chloroethyl p-toluenesulfonate by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloroethyl p-toluenesulfonate has been determined using X-ray diffraction data. For example, the crystal structures of 3-(2'-chloro-2'-phenylethyl)-2-thiazolidiniminium p-toluenesulfonate show virtually identical structures for racemic and optically active samples, with the cation displaying disorder of the Cl atom and the C atom to which it is bonded . This suggests that 2-Chloroethyl p-toluenesulfonate may also exhibit conformational isomerism or disorder in its crystal structure.
Chemical Reactions Analysis
The reactivity of p-toluenesulfonate esters has been explored in various studies. For instance, the solvolysis of bicyclo[2.3.1]oct-2-en-8-yl p-toluenesulfonates has been investigated, revealing insights into the mechanisms and the types of cations formed during these reactions . These findings could be relevant to understanding the chemical reactions that 2-Chloroethyl p-toluenesulfonate might undergo, such as substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from studies on similar compounds. The crystal structures of 3-chloro-2-oxopropyl p-toluenesulfonate show almost plan
科学研究应用
合成应用
2,2-二氟乙烯酮化合物的合成:2-氯乙基对甲苯磺酸酯用于合成2,2-二氟乙烯酮化合物,这个过程涉及生成1-烷基-2,2-二氟乙烯硼烷与酰氯或氯甲酸酯反应,从而以良好产率获得这些化合物(Ichikawa, Hamada, Sonoda, & Kobayashi, 1992)。
有机化学中的溶剂解离研究:对2-氯乙氧羰基对甲苯磺酸酯的研究有助于理解溶剂解离,这是有机化学中的重要反应,为不同溶剂中的溶剂解离速率提供见解,并支持三角碳加成的四面体过渡态(D’Souza, Wirick, Deol, & Kevill, 2018)。
非线性光学发展:该化合物在非线性光学中应用广泛,2-氯乙基对甲苯磺酸酯的衍生物被合成并用于研究其光学性质,有助于开发用于二阶非线性光学的材料(Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005)。
催化和聚合:其在催化和聚合中的作用显著,如研究中看到2-氯乙基对甲苯磺酸酯的衍生物被用作催化剂,参与水解和环戊烯开环聚合等过程,扩展了这些化合物在聚合物化学中的实用性(Li & Ganesan, 1998),(Paciello & Grubbs, 1993)。
分析和材料科学应用
电化学研究:它在电化学研究中也很重要,特别是在探索不同支持电解质(如对甲苯磺酸酯)对非水溶剂中金属离子的极谱还原的影响(Fujinaga & Sakamoto, 1976)。
材料科学:在材料科学中,该化合物参与合成新材料,例如制备二取代的1,1-二氟-1-烯烃,展示了其在材料合成中的多功能性(Ichikawa, Moriya, Sonoda, & Kobayashi, 1991)。
安全和危害
属性
IUPAC Name |
2-chloroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMIUJDTOMBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883256 | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl p-toluenesulfonate | |
CAS RN |
80-41-1 | |
| Record name | 2-Chloroethyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl p-tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


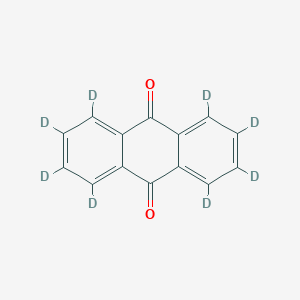
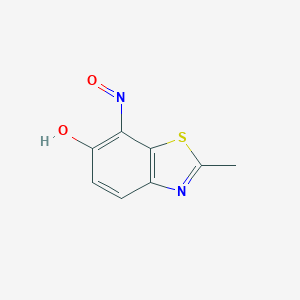
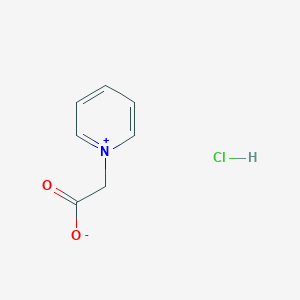
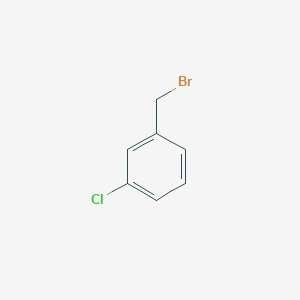
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
